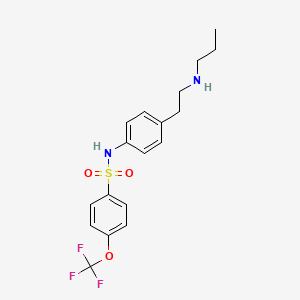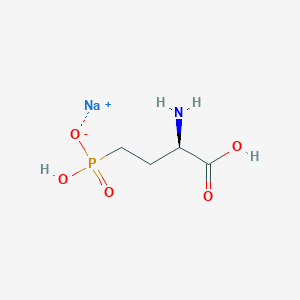![molecular formula C11H14BrNO2.HBr B1139077 [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide CAS No. 912342-28-0](/img/structure/B1139077.png)
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide, commonly known as [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide, is a hallucinogenic compound discovered in 2006 by Thomas McLean in the lab of David Nichols at Purdue University . It is a conformationally-restricted derivative of the phenethylamine 2C-B and acts as a potent agonist for the 5-HT2A and 5-HT2C receptors .
Mechanism of Action
Target of Action
TCB-2, a hallucinogen discovered in 2006 , is a conformationally-restricted derivative of the phenethylamine 2C-B . The primary targets of TCB-2 are the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin neurotransmitter system, which plays a crucial role in various physiological and psychological processes .
Mode of Action
TCB-2 acts as a potent agonist for the 5-HT 2A and 5-HT 2C receptors . It binds to these receptors with a Ki of 0.26 nM at the human 5-HT 2A receptor , indicating a high affinity. This binding triggers a series of intracellular events, leading to the activation of these receptors .
Biochemical Pathways
The activation of the 5-HT 2A and 5-HT 2C receptors by TCB-2 leads to a cascade of biochemical reactions. These reactions involve signaling via the phosphoinositide and arachidonic acid pathways . The exact downstream effects of these pathways are complex and can vary depending on the specific cellular context .
Pharmacokinetics
Like other hallucinogens, it is likely that tcb-2 is absorbed orally, distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of TCB-2, determining how much of the drug reaches its
Biochemical Analysis
Biochemical Properties
TCB-2 interacts with the 5-HT 2A receptor, a subtype of the 5-HT receptor that belongs to the serotonin receptor family, which plays a key role in the function of the central nervous system . The interaction between TCB-2 and the 5-HT 2A receptor stimulates the accumulation of inositol trisphosphate (IP3), a secondary messenger molecule that plays a crucial role in intracellular signaling .
Cellular Effects
The binding of TCB-2 to the 5-HT 2A receptor triggers a cascade of cellular events. The stimulation of IP3 accumulation by TCB-2 leads to the release of calcium ions from intracellular stores, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, TCB-2 exerts its effects by binding to the 5-HT 2A receptor, acting as an agonist. This binding event triggers a conformational change in the receptor, leading to the activation of phospholipase C and the subsequent production of IP3 . This increase in IP3 levels then triggers the release of calcium ions from intracellular stores, influencing various cellular functions .
Preparation Methods
The synthesis of [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[420]octa-1(6),2,4-trienyl]methanamine;hydrobromide involves several steps, starting from commercially available starting materialsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the desired transformations Industrial production methods for [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[42
Chemical Reactions Analysis
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide has been extensively used in scientific research due to its high affinity and selectivity for the 5-HT2A receptor . Some of its applications include:
Chemistry: this compound is used as a tool to study the structure-activity relationships of phenethylamine derivatives.
Comparison with Similar Compounds
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide is often compared to other phenethylamine derivatives, such as:
(±)-2,5-Dimethoxy-4-iodophenyl-2-aminopropane (DOI): Both this compound and DOI are potent 5-HT2A receptor agonists, but this compound has a higher selectivity and potency.
Bromo-DragonFLY: This compound and Bromo-DragonFLY share structural similarities and high potency, but this compound is more selective for the 5-HT2A receptor. The uniqueness of this compound lies in its conformational restriction, which enhances its selectivity and potency compared to other similar compounds.
Properties
IUPAC Name |
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMMXVZAUGQKRF-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@H](C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)









![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
